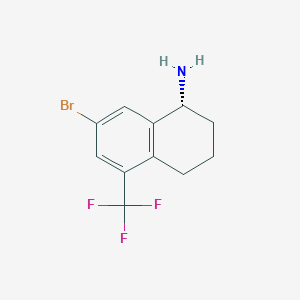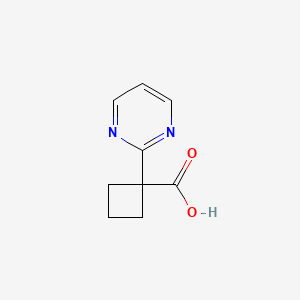
(3-Fluoro-5-methylpyridin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoro-5-methylpyridin-4-yl)methanol is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Selectfluor® as a fluorinating agent to introduce the fluorine atom into the pyridine ring . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for fluorinated pyridines, including (3-Fluoro-5-methylpyridin-4-yl)methanol, often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-5-methylpyridin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield the corresponding aldehyde or carboxylic acid, while substitution of the fluorine atom can yield various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-Fluoro-5-methylpyridin-4-yl)methanol is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological targets, including enzymes and receptors. Its fluorinated nature can enhance its binding affinity and selectivity towards specific biological molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Fluorinated compounds are known to exhibit improved pharmacokinetic properties, making them attractive candidates for drug development.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals. Its unique properties can enhance the efficacy and stability of these products.
Mechanism of Action
The mechanism of action of (3-Fluoro-5-methylpyridin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-methylpyridin-4-amine: A similar compound with an amine group instead of a methanol group.
3-Fluoro-4-aminopyridine: Another fluorinated pyridine derivative with potential biological activities.
Uniqueness
(3-Fluoro-5-methylpyridin-4-yl)methanol is unique due to the presence of both a fluorine atom and a methanol group in its structure. This combination can enhance its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C7H8FNO |
|---|---|
Molecular Weight |
141.14 g/mol |
IUPAC Name |
(3-fluoro-5-methylpyridin-4-yl)methanol |
InChI |
InChI=1S/C7H8FNO/c1-5-2-9-3-7(8)6(5)4-10/h2-3,10H,4H2,1H3 |
InChI Key |
WLRRNNZGFWDKMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


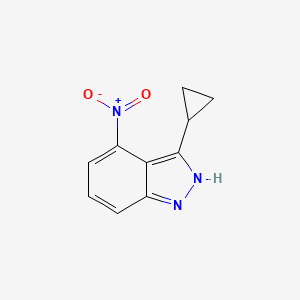
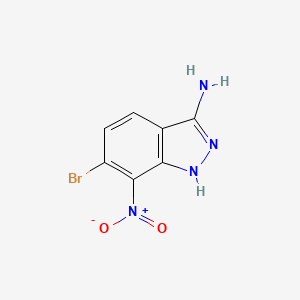
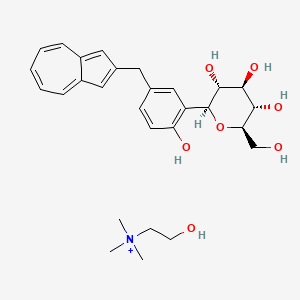
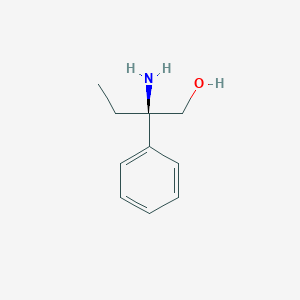
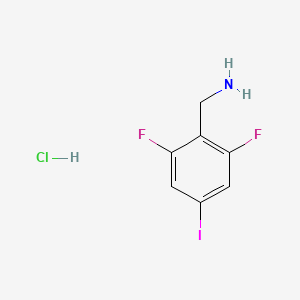
![4-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B12977831.png)
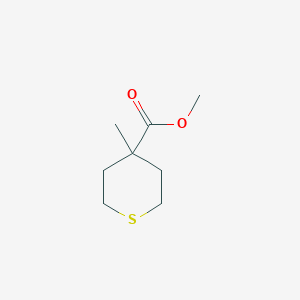
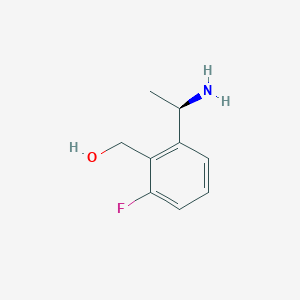
![6,7-Dichlorobenzo[d]thiazole](/img/structure/B12977846.png)
